3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is classified as a heterocyclic compound, specifically a pyrrolopyridine derivative. Heterocycles are compounds that contain atoms of at least two different elements in their rings, and pyrrolopyridines are known for their diverse biological activities.
The synthesis of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine typically involves several key steps, often utilizing palladium-catalyzed reactions. One common synthetic route includes:
The molecular structure of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine can be described as follows:
3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is capable of undergoing various chemical reactions:
The mechanism of action for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is primarily related to its interactions with biological targets:
Studies have shown that compounds within this class exhibit promising activities against cancer cells and other pathological conditions due to their ability to modulate enzyme activity.
The physical and chemical properties of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine include:
Properties can be characterized using techniques such as:
3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine has several significant applications in scientific research:
The unique structural features of this compound make it valuable in developing new drugs with enhanced efficacy and specificity against disease targets.
Pyrrolopyridines represent a privileged class of nitrogen-containing heterocyclic scaffolds in modern drug discovery due to their structural resemblance to purine bases and versatile pharmacological profiles. Among the six possible isomers, the pyrrolo[3,2-c]pyridine framework has emerged as a critical pharmacophore in several therapeutic areas. These bicyclic systems serve as bioisosteric replacements for indoles and azaindoles, often enhancing target affinity and optimizing physicochemical properties. Research highlights their incorporation into compounds exhibiting potent in vitro antitumor activity against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC₅₀ values reaching sub-micromolar ranges (0.12–0.21 µM) for optimized derivatives [4] [8]. Beyond oncology, pyrrolo[3,2-c]pyridines demonstrate significant antimicrobial effects against Gram-positive bacteria like Bacillus flexus (MIC = 50 μg/mL) [4], and function as antidiabetic agents through aldose reductase inhibition (IC₅₀ = 1.4–2.5 µM) [6] and glucosamine-6-phosphate synthase targeting. Their broad applicability extends to cannabinoid receptor modulation [2], HIV-1 attachment inhibition [3] [4], and kinase inhibition (e.g., FGFR inhibitors with IC₅₀ = 7–25 nM) [7], underpinning their therapeutic versatility.
Table 1: Key Bioactive Pyrrolopyridine Derivatives and Therapeutic Applications
Core Structure | Biological Target/Activity | Key Compound Example | Potency | Source |
---|---|---|---|---|
Pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibitor | 10t | IC₅₀ = 0.12 µM (HeLa) | [4] [8] |
Pyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase Inhibitor | 7a | IC₅₀ = 1.4 µM | [6] |
Pyrrolo[2,3-b]pyridine | FGFR Inhibitor | 4h | IC₅₀ = 7 nM (FGFR1) | [7] |
Pyrrolo[3,2-c]pyridine | Glucosamine-6-Phosphate Synthase Inhibitor | 7e | MIC = 50 μg/mL (B. flexus) | [4] |
3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1621963-71-0) possesses distinct structural features that enhance its utility in drug design. Its canonical SMILES representation (BrC1=CN=C(C=2C(I)=CNC12)C
[1]) reveals a fused bicyclic system with an endo-oriented pyrrole nitrogen and an iodinated C3 position. The iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid derivatization at this electron-rich site [9]. Concurrently, the 4-methyl group contributes to enhanced lipophilicity (predicted logP ≈ 2.8) and potential metabolic stability, while the N-H moiety allows for hydrogen bonding with biological targets like tubulin’s Thrα179 and Asnβ349 residues, as demonstrated in molecular docking studies [4] [8]. Crystallographic analyses of analogous pyrrolo[3,2-c]pyridines confirm near-planar ring systems, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets [4]. This combination of a halogenated electron-rich ring and a small alkyl substituent creates an optimal pharmacophore for targeting ATP-binding sites in kinases or protein-protein interaction interfaces, as evidenced by its incorporation into colchicine-binding site inhibitors that disrupt microtubule dynamics [8].
The synthesis of pyrrolo[3,2-c]pyridine derivatives evolved significantly from early 20th-century cyclization strategies to contemporary transition-metal-catalyzed methods. Initial routes relied on classical heterocyclic condensations, such as the Kröhnke or Hantzsch pyridine syntheses, which suffered from low yields and regioselectivity issues. The discovery of 3-halogenated derivatives emerged alongside advances in halogenation techniques and palladium catalysis. A pivotal development involved iodination protocols using ICl/KOAc in acetic acid at 70°C, enabling direct C–H functionalization of pyridine precursors [4]. Modern approaches employ sequential cyclohalogenation–cross-coupling sequences, as exemplified by the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki-Miyaura coupling of 6-bromo intermediates [8]. Patent literature (e.g., WO2006063167A1) further underscores the strategic importance of 3-iodo substituents for constructing libraries of bioactive analogs [9]. Key milestones include:
Table 2: Evolution of Synthetic Methods for 3-Iodopyrrolopyridines
Time Period | Synthetic Strategy | Key Advancement | Limitations/Advantages |
---|---|---|---|
Pre-2000 | Classical Cyclocondensations | Kröhnke Synthesis | Low regioselectivity; moderate yields |
Early 2000s | Electrophilic Iodination | ICl/AcOH on Pyridine Precursors | Improved C3 regioselectivity |
Post-2010 | Cross-Coupling of 3-Iodo Derivatives | Suzuki-Miyaura, Sonogashira Reactions | Rapid diversification; high functional group tolerance |
The compound’s emergence as a synthetic intermediate accelerated with the adoption of protecting-group strategies (e.g., N1-methylation using CH₃I/K₂CO₃) to enhance solubility and direct metalation [5] [9]. Recent innovations focus on one-pot multicomponent assemblies and C–H activation methodologies, positioning 3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine as a cornerstone for constructing complex polyheterocyclic drug candidates targeting oncological and infectious diseases [4] [8].
Table 3: Representative Synthetic Routes to 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Step | Starting Material | Reaction Conditions | Intermediate/Product | Yield |
---|---|---|---|---|
1 | 2-Chloro-4-aminopyridine | ICl, KOAc, AcOH, 70°C | 2-Chloro-3-iodopyridin-4-amine | 45% |
2 | 2-Chloro-3-iodopyridin-4-amine | DMF-DMA, DMF, reflux | Enaminone Intermediate | 85% |
3 | Enaminone | Fe powder, AcOH, 100°C | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 70% |
4 | 6-Bromo Derivative | Cu(OAc)₂, 3,4,5-trimethoxyphenylboronic acid | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65% |
5 | Bromo Intermediate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 60–80% |
Note: DMF-DMA = N,N-Dimethylformamide dimethyl acetal; AcOH = Acetic acid; DMF = Dimethylformamide [4] [8] [9]
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2